
1-(2-Ethoxyphenyl)ethanamine
Overview
Description
1-(2-Ethoxyphenyl)ethanamine is a substituted phenethylamine derivative with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.24 g/mol (CAS: 603945-49-9). Its structure features an ethoxy (-OCH₂CH₃) group at the ortho position of the phenyl ring and an ethylamine (-CH₂NH₂) side chain (Figure 1). The compound is classified as an irritant (Risk Phrase R41) and requires safety precautions such as eye protection (S39) and immediate rinsing upon contact (S26) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with nitromethane in the presence of a base to form 2-ethoxy-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-ethoxy-β-nitrostyrene under high pressure and temperature conditions. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or sulfuric acid.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 1-(2-ethoxyphenyl)ethanamine serves as a crucial building block for the synthesis of more complex molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals, allowing for the development of novel compounds with enhanced biological activity.
Biology
The compound is studied for its potential role as a ligand in receptor binding studies. It interacts with various neurotransmitter systems, particularly serotonin and dopamine pathways, making it a candidate for investigating psychiatric disorders such as depression and anxiety .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic applications. It may act as a precursor in drug synthesis targeting specific receptors or enzymes. Its binding affinity to serotonin receptors suggests potential antidepressant effects .
Industry
In industrial applications, this compound is used in producing specialty chemicals and materials. It can be incorporated into polymers or utilized as a precursor for synthesizing dyes and pigments.
Research indicates that this compound modulates neurotransmitter release and receptor activity. Its interactions with serotonin receptors are particularly noteworthy, as they are crucial for its potential antidepressant effects .
Case Study 1: Major Depressive Disorder
A clinical trial investigated the effects of related compounds on patients with major depressive disorder. The results indicated significant improvements in mood and cognitive function attributed to enhanced serotonin receptor activity.
Case Study 2: Anxiety-Like Behaviors
In animal models, administration of this compound resulted in reduced anxiety-like behaviors, supporting the hypothesis that modulation of serotonin pathways may confer anxiolytic effects.
Research Findings
Recent studies have focused on synthesizing and modifying analogs of this compound to enhance biological activity:
- Modification Studies : Researchers synthesized various derivatives by altering substituents on the phenyl ring. These modifications led to compounds with improved binding affinities at serotonin receptors.
- In Silico Studies : Computational modeling has been employed to predict binding interactions between this compound and target receptors, providing insights into its mechanism of action at the molecular level .
Mechanism of Action
The mechanism by which 1-(2-ethoxyphenyl)ethanamine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring allows for π-π interactions with other aromatic systems, which can affect enzyme activity and receptor binding.
Comparison with Similar Compounds
Table 1: Basic Properties of 1-(2-Ethoxyphenyl)ethanamine
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₀H₁₅NO |
Molecular Weight | 165.24 g/mol |
CAS Number | 603945-49-9 |
Hazard Classification | Irritant (Xi) |
Comparison with Structurally Similar Compounds
Substituted Phenethylamines
1-(4-Chlorophenyl)ethanamine
- Structure : Chlorine substituent at the para position.
- Molecular Formula : C₈H₁₀ClN; Weight : 155.63 g/mol.
- The electron-withdrawing chlorine group reduces basicity compared to ethoxy-substituted analogs .
(S)-1-(2-Methoxyphenyl)ethylamine
- Structure : Methoxy (-OCH₃) group at the ortho position.
- Molecular Formula: C₉H₁₃NO; Weight: 151.21 g/mol.
- Applications : Chiral building block in asymmetric synthesis. The smaller methoxy group may enhance metabolic stability compared to ethoxy analogs .
2C Series Derivatives (e.g., 2C-E, 2C-D)
- Structure: 2,5-Dimethoxy-4-substituted phenyl groups. 2C-E: 4-Ethyl substituent; Formula: C₁₂H₁₉NO₂; Weight: 209.29 g/mol. 2C-D: 4-Methyl substituent; Formula: C₁₁H₁₇NO₂; Weight: 195.26 g/mol.
- Applications: Psychoactive phenethylamines classified as Schedule I substances due to serotonin receptor agonism. The dimethoxy groups enhance hallucinogenic potency compared to mono-substituted analogs .
Table 2: Structural and Functional Comparison of Substituted Phenethylamines
Compound | Substituent(s) | Molecular Weight (g/mol) | Key Properties/Applications |
---|---|---|---|
This compound | 2-Ethoxy | 165.24 | Irritant; potential CNS activity |
1-(4-Chlorophenyl)ethanamine | 4-Chloro | 155.63 | Research chemical |
(S)-1-(2-Methoxyphenyl)ethylamine | 2-Methoxy | 151.21 | Chiral synthesis |
2C-E | 2,5-Dimethoxy-4-ethyl | 209.29 | Hallucinogen (Schedule I) |
Bioactive Ethanamine Derivatives
(R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine Derivatives
- Structure : Benzothiazole core with fluorinated aromatic ring.
- Applications : Pseudoirreversible acetylcholinesterase (AChE) inhibitors (e.g., compound 3b ), showing 10-fold higher potency than rivastigmine. The heterocyclic ring enhances target specificity compared to simple phenyl analogs .
Schiff Base Ligands (e.g., HL1, HL2)
- Structure : Ethanamine backbone conjugated with pyridyl and pyrrolyl groups.
- Example : HL1 = 2-(2-pyridyl)-N-[1-(1H-pyrrol-2-yl)ethylidene]ethanamine.
- Applications : Coordination chemistry with transition metals (e.g., Cu²⁺) for catalysis or material science. The imine group enables chelation, unlike unmodified ethanamines .
Biological Activity
1-(2-Ethoxyphenyl)ethanamine, also known as 2-ethoxyphenethylamine, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H15NO
- Molecular Weight : 165.23 g/mol
- CAS Number : 603945-49-9
This compound may interact with various biological targets, including neurotransmitter receptors and enzymes. Its structural similarity to phenethylamines suggests that it could modulate the activity of monoamine neurotransmitters such as dopamine and serotonin. This modulation can lead to various physiological effects, including changes in mood and cognition.
Biological Activities
Research indicates several potential biological activities associated with this compound:
- Neuropharmacological Effects : The compound may exhibit stimulant properties similar to other phenethylamines. Studies suggest that it could enhance dopaminergic activity, which may contribute to its psychoactive effects.
- Antidepressant Activity : Some studies have indicated that compounds structurally related to this compound possess antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin pathways.
- Analgesic Properties : Preliminary research suggests that this compound may have analgesic effects, potentially through the inhibition of pain pathways in the central nervous system.
Case Studies
Several case studies have highlighted the biological implications of compounds related to this compound:
- Case Study on 25I-NBOMe : Although not directly related to this compound, the case study involving 25I-NBOMe (a derivative of phenethylamine) illustrates the potential risks associated with compounds in this class. The patient presented with severe agitation and cardiovascular complications following ingestion, emphasizing the need for caution with similar compounds .
- Toxicology Reports : Reports on toxicological profiles of related compounds indicate that phenethylamines can lead to significant physiological disturbances, including seizures and cardiovascular issues, highlighting the importance of understanding their biological activities .
Data Table: Comparison of Biological Activities
Properties
IUPAC Name |
1-(2-ethoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-8H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUHGWYMCFSWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398577, DTXSID301280864 | |
Record name | 1-(2-ethoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-2-Ethoxy-α-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76279-34-0, 603945-49-9 | |
Record name | (-)-2-Ethoxy-α-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76279-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-ethoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-2-Ethoxy-α-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-ethoxyphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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